
5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide
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Overview
Description
5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide groups: This step involves the reaction of the furan derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling of the phenyl group: The final step involves the coupling of the sulfonamide-substituted furan with a sulfonamide-substituted phenyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and reduce the production cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the sulfonamide groups can yield corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₃N₃O₆S₂
- Molecular Weight : 325.38 g/mol
- Structure : The compound features a furan ring, sulfonamide groups, and a carboxamide functional group which contribute to its reactivity and biological interactions.
Chemistry
5-(Methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions such as:
- Oxidation : The furan ring can undergo oxidation to form more reactive intermediates.
- Substitution Reactions : The sulfonamide groups can participate in nucleophilic substitution reactions, making it useful for synthesizing derivatives with enhanced properties.
Table 1: Chemical Reactions Involving the Compound
Reaction Type | Description | Example Products |
---|---|---|
Oxidation | Conversion of furan to carbonyl compounds | Ketones, carboxylic acids |
Substitution | Nucleophilic attack on sulfonamide groups | Modified sulfonamides |
Reduction | Reduction of carbonyl to alcohol | Alcohol derivatives |
Biology
Research has indicated that this compound exhibits potential antimicrobial and anti-inflammatory properties. Studies have shown that it can inhibit certain bacterial strains and modulate inflammatory pathways.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against Staphylococcus aureus, demonstrating its potential as a lead compound for antibiotic development.
Medicine
The therapeutic applications of this compound are under investigation for several diseases:
- Cancer Research : Preliminary studies suggest that it may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
- Anti-inflammatory Applications : Its ability to modulate inflammatory responses makes it a candidate for treating conditions such as arthritis.
Table 2: Potential Therapeutic Effects
Disease Area | Mechanism of Action | Research Findings |
---|---|---|
Cancer | Inhibition of cell proliferation | Reduced tumor size in models |
Inflammation | Modulation of cytokine release | Decreased inflammation markers |
Industry
In industrial applications, this compound is being explored for its role in developing new materials, particularly in the field of polymers and coatings. Its chemical stability and reactivity make it suitable for creating functional materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide involves the inhibition of enzymes that are crucial for bacterial cell wall synthesis. The sulfonamide groups mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis and ultimately bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfanilamide: The simplest sulfonamide, used as a precursor for more complex derivatives.
Furazolidone: A furan derivative with antimicrobial properties.
Uniqueness
5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide is unique due to the combination of furan and sulfonamide groups, which may confer distinct biological activities and potential applications in various fields. Its dual sulfonamide groups may enhance its binding affinity to target enzymes, making it a potent inhibitor.
Properties
IUPAC Name |
5-(methylsulfamoyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6S2/c1-14-23(19,20)11-7-6-10(21-11)12(16)15-8-2-4-9(5-3-8)22(13,17)18/h2-7,14H,1H3,(H,15,16)(H2,13,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVGTSMADIUGAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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